

3,4-Difluoro-5-methoxyphenylboronic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,4-Difluoro-5-methoxyphenylboronic acid
Cat. No.:	B1341626

[Get Quote](#)

An In-depth Technical Guide to 3,4-Difluoro-5-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Difluoro-5-methoxyphenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identity

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

CAS Number: 925910-42-5

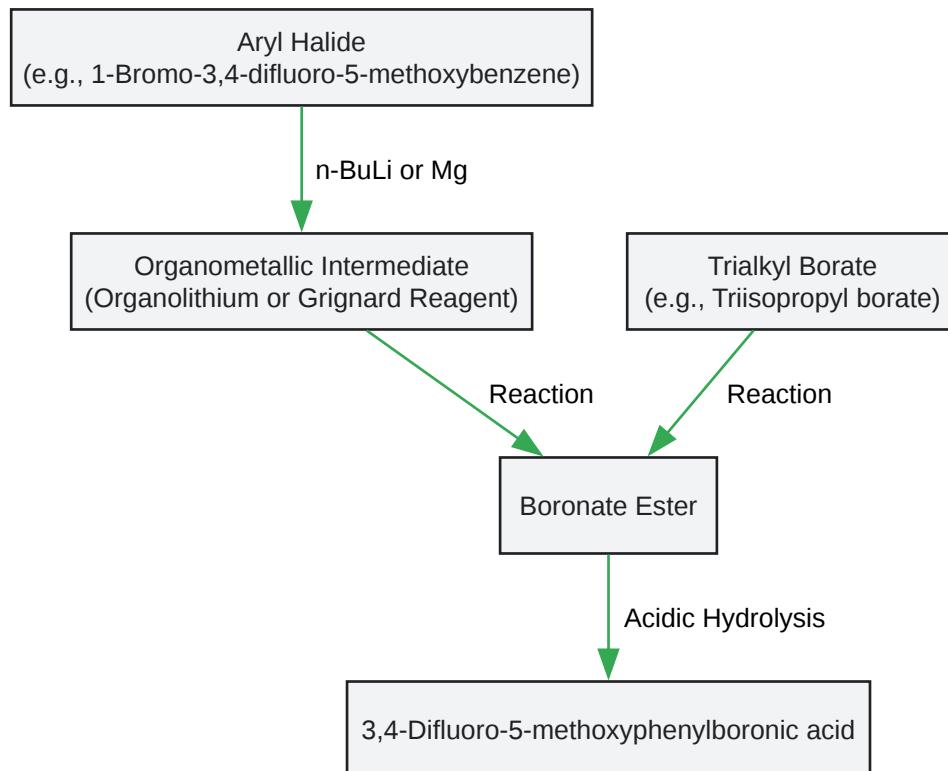
Molecular Formula: C₇H₇BF₂O₃

Molecular Weight: 187.94 g/mol

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **3,4-Difluoro-5-methoxyphenylboronic acid** is provided in the table below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

Property	Value
Synonyms	3,4-Difluoro-5-methoxybenzeneboronic acid
Physical Form	Solid
Purity	Typically ≥95%
Storage Temperature	Inert atmosphere, 2-8°C
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P233: Keep container tightly closed. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.


Synthesis and Experimental Protocols

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate. A general procedure for the synthesis of a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, is detailed in patent CN103951688A and can be adapted for the synthesis of **3,4-Difluoro-5-methoxyphenylboronic acid**.^[1]

General Synthetic Workflow:

The synthesis typically proceeds through two main stages: the formation of an organometallic intermediate from the corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.

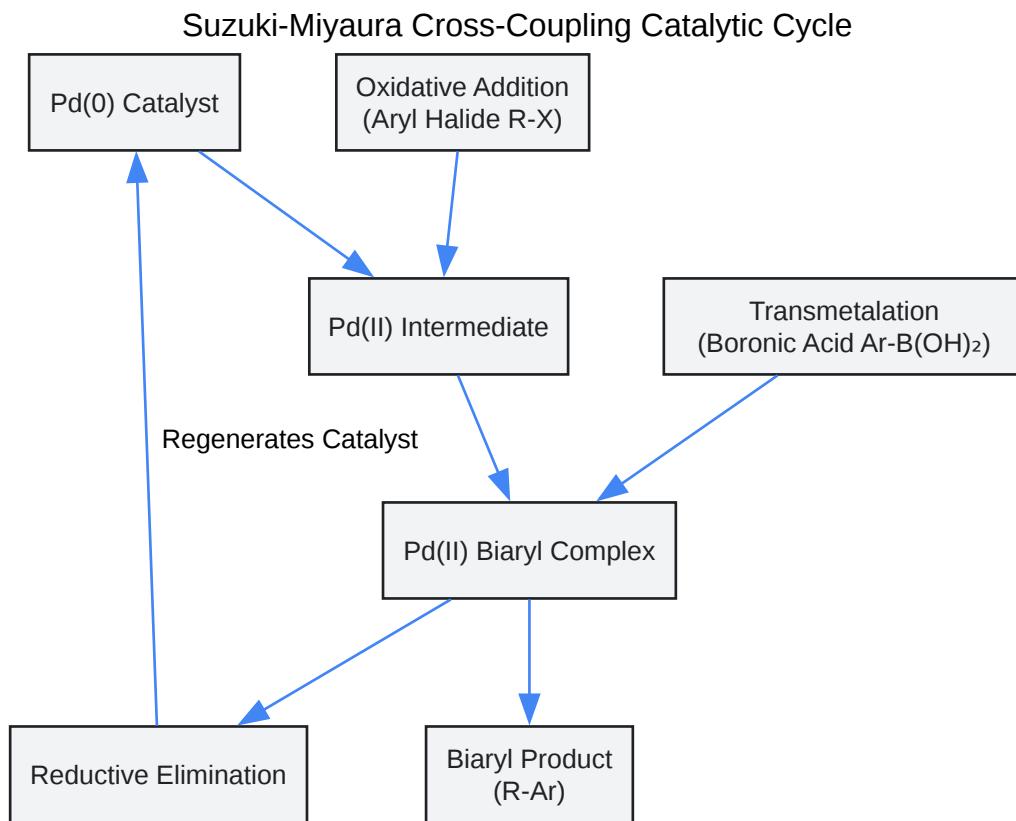
General Synthesis of Phenylboronic Acids

[Click to download full resolution via product page](#)

General Synthesis of Phenylboronic Acids

Detailed Experimental Protocol (Adapted from CN103951688A):[\[1\]](#)

- Formation of the Organolithium Reagent: In a nitrogen-purged reaction vessel, dissolve the starting aryl bromide (e.g., 1-bromo-3,4-difluoro-5-methoxybenzene) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.


- Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. The reaction is typically stirred for several hours at -78°C.
- Borylation: To the freshly prepared organolithium reagent, slowly add a solution of triisopropyl borate in anhydrous THF, again at -78°C.
- Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the addition of a dilute aqueous acid (e.g., 1N HCl) to hydrolyze the boronate ester.
- Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms. The fluorinated and methoxy-substituted phenyl ring of this boronic acid makes it a desirable building block for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds and advanced materials.

General Suzuki-Miyaura Coupling Workflow:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

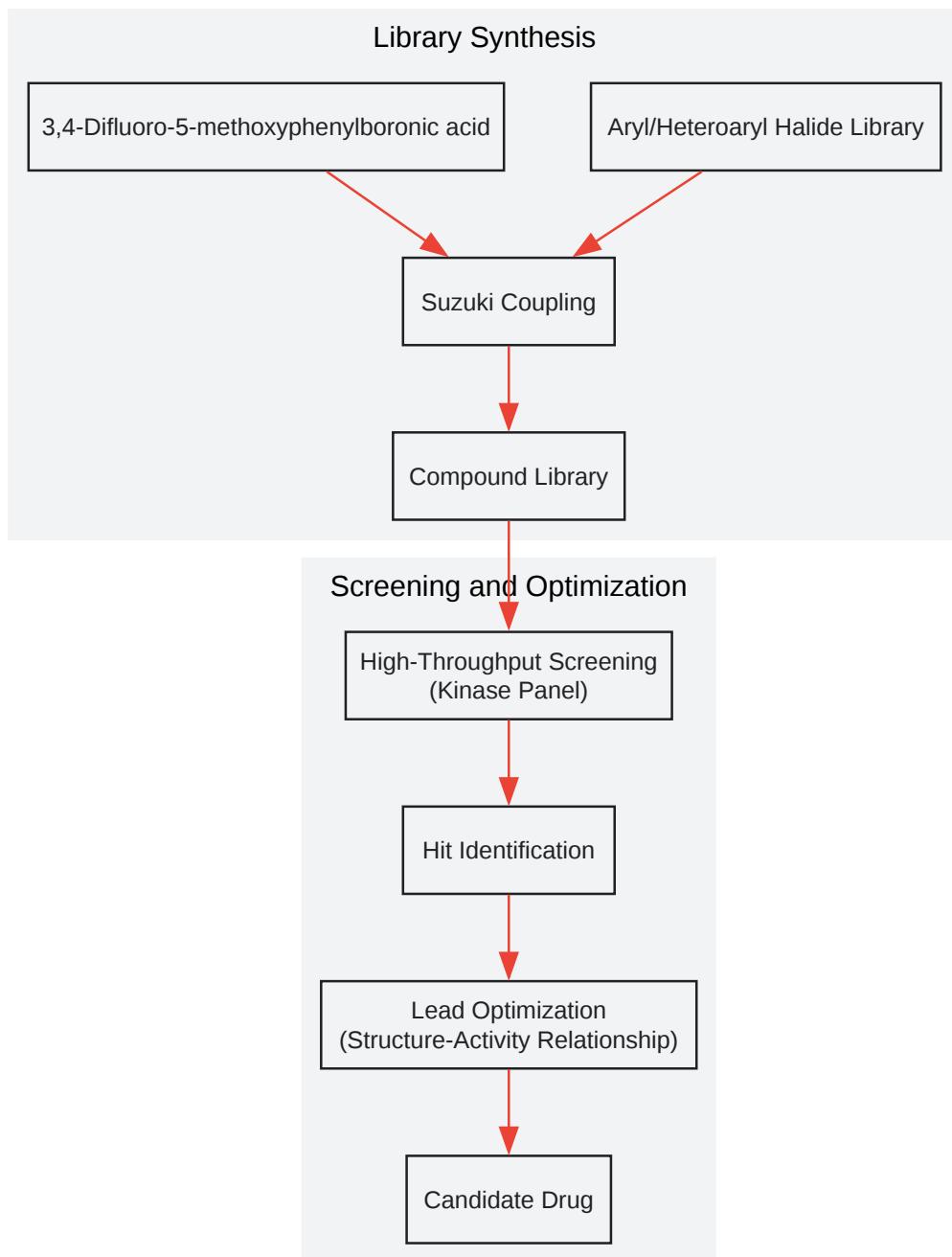
[Click to download full resolution via product page](#)

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for use with **3,4-Difluoro-5-methoxyphenylboronic acid**.

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), **3,4-Difluoro-5-methoxyphenylboronic acid** (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq).
- Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.


- Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent.
- Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Role in Drug Discovery and Development

Fluorinated phenylboronic acids are of significant interest to medicinal chemists. The incorporation of fluorine atoms can modulate the physicochemical properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity to its biological target. The methoxy group can also influence these properties and provide a handle for further chemical modification.

While specific signaling pathways involving **3,4-Difluoro-5-methoxyphenylboronic acid** are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive molecules, including kinase inhibitors and other therapeutic agents. The general workflow for the early-stage discovery of a kinase inhibitor, where this boronic acid could be a key building block, is illustrated below.

Early-Stage Kinase Inhibitor Discovery Workflow

[Click to download full resolution via product page](#)

Early-Stage Kinase Inhibitor Discovery Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3,4-Difluoro-5-methoxyphenylboronic acid chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341626#3-4-difluoro-5-methoxyphenylboronic-acid-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com